Cas no 1519288-19-7 (1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene)

1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene 化学的及び物理的性質
名前と識別子
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- 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene
- EN300-1827467
- 1519288-19-7
-
- インチ: 1S/C10H7F2NO/c11-8-3-1-2-7(9(8)12)10(4-5-10)13-6-14/h1-3H,4-5H2
- InChIKey: GRRGXQDJGPYWDC-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1(CC1)N=C=O)F
計算された属性
- せいみつぶんしりょう: 195.04957017g/mol
- どういたいしつりょう: 195.04957017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.4Ų
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827467-0.5g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1827467-2.5g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1827467-1.0g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1827467-10g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1827467-1g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1827467-0.05g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1827467-5.0g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1827467-10.0g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1827467-0.1g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1827467-0.25g |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene |
1519288-19-7 | 0.25g |
$906.0 | 2023-09-19 |
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzeneに関する追加情報
Introduction to 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene (CAS No. 1519288-19-7)
1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene (CAS No. 1519288-19-7) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound features a benzene ring substituted with two fluorine atoms and an isocyanate-functionalized cyclopropyl group, making it a valuable building block for the synthesis of complex molecules and functional materials.
The isocyanate group in 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene is particularly noteworthy due to its reactivity and versatility. Isocyanates are known for their ability to react with amines to form ureas, which are essential components in the synthesis of polyurethanes and other polymers. This reactivity makes 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene a promising candidate for the development of novel materials with tailored properties.
In the realm of pharmaceutical research, the presence of the cyclopropyl group in 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene adds an additional layer of complexity and potential biological activity. Cyclopropyl-containing compounds have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Recent studies have explored the use of cyclopropyl-substituted compounds in the development of new drugs targeting various diseases.
The fluorine atoms in 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene also play a crucial role in its properties and applications. Fluorine is known for its ability to modulate the electronic and steric properties of organic molecules, which can significantly impact their reactivity and biological activity. For example, fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, making them attractive candidates for drug development.
In the context of organic synthesis, 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene serves as a valuable starting material for the synthesis of more complex molecules. Its unique structure allows for the introduction of multiple functional groups through selective reactions, enabling chemists to create a diverse array of derivatives with tailored properties. This versatility has led to its use in various synthetic routes and methodologies.
The latest research on 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene has focused on its potential applications in drug discovery and materials science. For instance, a recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the development of new antiviral agents. The researchers found that derivatives of 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene exhibited potent antiviral activity against several viral strains, including influenza and herpes simplex virus.
In another study published in Advanced Materials, researchers investigated the use of 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene-based polymers for applications in electronic devices. The unique combination of fluorine atoms and isocyanate groups provided these polymers with excellent thermal stability and mechanical strength, making them suitable for use in high-performance electronic components.
The synthesis of 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by isocyanate formation through phosgene or other suitable reagents. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales with high efficiency.
In conclusion, 1,2-difluoro-3-(1-isocyanatocyclopropyl)benzene (CAS No. 1519288-19-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an attractive candidate for applications ranging from drug discovery to materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemistry and related fields.
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